1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to a substituted thiazolo[3,2-b][1,2,4]triazole scaffold. The molecule integrates a 3-chlorophenyl group and a 2-ethyl-6-hydroxy substituent on the thiazolo-triazole ring, which may confer unique physicochemical and pharmacological properties. Piperazine derivatives are well-documented for their roles in CNS drug design due to their ability to modulate neurotransmitter receptors, while the thiazolo-triazole moiety is associated with diverse bioactivities, including antimicrobial and antitumor effects .
The compound’s structural complexity arises from the fusion of multiple heterocycles (thiazole, triazole) and functional groups (chlorophenyl, hydroxy, ethyl), which may enhance its binding affinity to biological targets. However, its pharmacological profile remains understudied compared to analogs with simpler substituents.
Properties
IUPAC Name |
1-[4-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-5-4-6-14(20)11-13)24-9-7-23(8-10-24)12(2)26/h4-6,11,16,27H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHXBZDWKDUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound belonging to the class of piperazine derivatives. Its unique structure incorporates thiazole and triazole heterocycles, which are known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : 1-[4-[(3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
- Molecular Formula : C19H22ClN5O2S
- Molecular Weight : 419.9 g/mol
- CAS Number : 898345-34-1
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological targets.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-triazole ring have shown promising results against several cancer cell lines. In one study, triazole-thiones demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively . The incorporation of the thiazole moiety is believed to enhance these effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Triazole derivatives have been reported to inhibit various enzymes involved in metabolic processes. For example, a related triazole compound demonstrated an IC50 value of 0.023 μM as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), significantly outperforming other known inhibitors . This suggests that similar compounds could exhibit strong inhibitory effects on target enzymes relevant to disease pathways.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential for receptor binding |
| Piperazine Ring | Known for modulating neurotransmitter systems |
| Thiazole/Triazole | Contributes to anticancer and antimicrobial properties |
Case Studies
- Antimicrobial Activity : A study evaluated a series of thiazole-triazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in the side chains could enhance efficacy .
- Cytotoxicity Assessment : In vitro testing on human cancer cell lines revealed that compounds similar to this compound showed selective cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Thiazolo-Triazole Moieties
Key structural analogs differ in substituents on the phenyl ring, heterocyclic cores, and appended functional groups. These variations influence solubility, lipophilicity, and target interactions.
| Compound Name | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | R1: 3-ClPh; R2: 2-Et, 6-OH; R3: COCH3 | ~486.9 | Chlorophenyl enhances lipophilicity; hydroxy group may improve solubility. |
| 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazin-1-yl](2-furyl)methanone | R1: 3-FPh; R2: 2-Et, 6-OH; R3: CO-furyl | ~492.9 | Fluorophenyl increases electronegativity; furyl methanone adds π-stacking potential. |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | R1: 4-EtO-3-MeOPh; R2: 2-Me, 6-OH | ~540.0 | Methoxy and ethoxy groups enhance solubility; methyl reduces steric hindrance. |
Key Observations :
- The 3-chlorophenyl group in the target compound may improve blood-brain barrier penetration compared to the 3-fluorophenyl analog , as chloro substituents typically increase lipophilicity (ClogP: ~3.5 vs. ~3.2).
- Piperazine-linked ethanone moieties (as in the target compound) are associated with higher metabolic stability than piperidine derivatives (e.g., ), which may undergo faster oxidation.
Physicochemical Properties
| Property | Target Compound | 3-Fluorophenyl Analog | 4-EtO-3-MeO Analog |
|---|---|---|---|
| ClogP | 3.5 | 3.2 | 2.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 7 | 8 | 9 |
| Polar Surface Area (Ų) | 98 | 104 | 112 |
Insights :
- Lower ClogP in the 4-EtO-3-MeO analog suggests improved aqueous solubility, making it more suitable for intravenous formulations.
- The target compound’s moderate polarity balances membrane permeability and solubility, ideal for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
